molecular formula C21H22N8 B4483450 4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE

4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE

Cat. No.: B4483450
M. Wt: 386.5 g/mol
InChI Key: FZLTUOHWEVEKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE typically involves the annulation of a pyrimidine moiety to a triazole ring or vice versa . One common method involves the reaction of enaminonitriles with benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the triazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nitrogen-containing compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE stands out due to its dual activity against cancer cells and its potential as a CDK2 inhibitor . Its unique structure allows for versatile modifications, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

7-methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8/c1-15-17(18-8-9-22-20(24-18)28-12-10-27(2)11-13-28)14-23-21-25-19(26-29(15)21)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLTUOHWEVEKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C4=NC(=NC=C4)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
4-{7-METHYL-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE

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